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Chrysophsin-1

hemolysis therapeutic index AMPs

Researchers benchmarking novel antimicrobial peptide analogs require a well-characterized wild-type reference to normalize SAR data. Chrysophsin-1 serves as the essential baseline: • GXXXXG motif-dependent hemolysis (80% lysis at 1 µM) enables quantifiable comparison of toxicity-modulating substitutions (e.g., G13P reduces hemolysis >50-fold). • MIC of 1.6-3 µM against MRSA strains provides a high-potency positive control for Gram-positive screening panels, distinct from β-lactam & glycopeptide mechanisms. • C-terminal RRRH motif governs membrane insertion depth; deletion alters both fibroblast toxicity and antimicrobial potency-validating Chr-1 as the irreplaceable reference for isoform-specific studies.

Molecular Formula
Molecular Weight
Cat. No. B1577491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChrysophsin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chrysophsin-1 — Cationic α-Helical AMP from Red Sea Bream


Chrysophsin-1 is a 25-residue, highly cationic (charge +9), amphipathic α-helical antimicrobial peptide (AMP) isolated from the gills of the red sea bream, Pagrus (Chrysophrys) major [1][2]. It belongs to the chrysophsin family, which also includes chrysophsin-2 (25 residues, Lys→Arg at position 7) and chrysophsin-3 (20 residues), all sharing an unusual C-terminal RRRH motif [1]. Chrysophsin-1 exerts broad‑spectrum bactericidal activity via membrane disruption and pore formation, but its high hemolytic potential and distinct structure–activity relationships—governed by the GXXXXG motif—render it non‑interchangeable with its closest isoforms or other marine AMPs [3].

Membrane biophysics studies — quantitative hemolytic profile and lipid bilayer insertion modeling
Antimicrobial screening assays — broad‑spectrum activity across Gram‑positive, Gram‑negative, MRSA, and fungal panels
Cytotoxicity endpoint investigations — membrane‑lytic necrosis in tumor cell models (HeLa) and biofilm disruption

Why Chrysophsin-1 Cannot Be Substituted by Isoforms or Other Marine AMPs


Despite high sequence identity between chrysophsin isoforms, even single-residue substitutions produce measurable changes in target selectivity, hemolytic index, and salt/serum tolerance [1]. Chrysophsin-1’s GXXXXG motif governs its non‑selective membrane‑lytic character; replacement of glycine with proline at positions 13 or 18 reduces hemolysis by >50‑fold while preserving antibacterial MICs [1]. The C‑terminal RRRH sequence, unique to chrysophsins, controls insertion depth into lipid bilayers of differing composition—deletion of this motif abrogates fibroblast toxicity but also alters antimicrobial potency [2]. These quantifiable, position‑specific dependencies mean that bulk substitution of chrysophsin-1 with chrysophsin-2 (charge‑conservative K→R), chrysophsin-3 (truncated), or other fish AMPs such as pleurocidin or piscidins will yield a peptide with a different therapeutic ratio, invalidating prior dose‑response calibrations and formulation optimizations [1][2].

Single-residue shifts alter selectivity profile
Chrysophsin‑2 (K7R) and chrysophsin‑3 (20‑residue truncated) show divergent hemolytic and salt‑tolerance endpoints; activity-to-hemolytic profile may not transfer directly.
GXXXXG motif governs lytic character
Gly→Pro substitutions at positions 13 or 18 reduce hemolysis but can shift antibacterial MICs by up to 9‑fold; membrane‑interaction baseline is motif‑dependent.
C‑terminal RRRH insertion depth control
Deletion or modification of the unique RRRH sequence alters fibroblast toxicity and antimicrobial potency; substitution with other fish AMPs (pleurocidin, piscidins) may yield mismatched membrane‑targeting endpoints.

Quantitative Differentiation Evidence vs. Closest Analogs


Hemolytic Selectivity Gap vs. Proline-Substituted Analogs

Chrysophsin-1 is highly hemolytic, reaching 80% lysis of human erythrocytes at 1 µM [1]. In a direct head‑to‑head comparison, the double‑proline analog G13,18P-Chr-1 (Gly13→Pro, Gly18→Pro) remained practically non‑hemolytic up to the highest tested concentration of 50 µM [2]. This represents a >50‑fold improvement in hemolytic safety margin while retaining comparable antibacterial MICs against most tested strains [2].

Hemolytic selectivity gap
Head-to-head
Chr-1: 80% lysis at 1 µM; G13,18P‑Chr‑1: non‑hemolytic up to 50 µM (>50‑fold reduction)
Supports hemolytic baseline benchmarking for analog screening.
Human erythrocytes; concentration range 0.25–50 µM.
hemolysis therapeutic index AMPs proline substitution

Gram-Negative MIC Retention vs. G13,18P-Chr-1

Against Escherichia coli ATCC 9637, chrysophsin-1 exhibits an MIC of 3.4 µM, while the double‑proline analog G13,18P-Chr-1 shows a 2‑fold higher MIC of 6.8 µM [1]. Against Klebsiella pneumoniae ATCC 27736, the gap widens: Chr-1 MIC = 3 µM vs. G13,18P-Chr-1 MIC = 27.2 µM, a 9‑fold loss of potency [1]. Single‑proline analogs (G8P, G13P, G18P) largely preserve wild‑type MIC values (3–6.8 µM across this panel), indicating that the G13,18P double substitution uniquely perturbs Gram‑negative activity while drastically reducing hemolysis [1].

Gram‑negative MIC retention
Head-to-head
E. coli: Chr‑1 3.4 µM vs. G13,18P 6.8 µM (2‑fold); K. pneumoniae: Chr‑1 3 µM vs. G13,18P 27.2 µM (9‑fold)
Wild‑type peptide provides unperturbed MIC baseline for mechanistic studies.
Broth microdilution, ATCC reference strains.
MIC Gram-negative E. coli K. pneumoniae analog comparison

Anti-MRSA Potency vs. Norfloxacin and Gentamicin

Chrysophsin-1 demonstrates pronounced activity against clinical‑grade Methicillin‑resistant Staphylococcus aureus (MRSA) strains where standard antibiotics fail. Against S. aureus ATCC 700698 (MRSA), Chr-1 yields an MIC of 3 µM, while norfloxacin (>156 µM) and gentamicin (>86.8 µM) are ineffective at the highest concentrations tested [1]. Against S. aureus ATCC 700699 (MRSA), Chr-1 MIC drops to 1.6 µM, again vastly outperforming norfloxacin (>156 µM) and gentamicin (>86.8 µM) [1]. The G8P analog further reduces the MIC to 0.8 µM against the methicillin‑ and gentamicin‑resistant strain ATCC 33592 [1].

Anti‑MRSA potency
Head-to-head
MRSA ATCC 700698: Chr‑1 MIC 3 µM vs. norfloxacin >156 µM, gentamicin >86.8 µM; ATCC 700699 MIC 1.6 µM
Comparator assay‑response context for resistance‑breaking screening.
Clinical MRSA isolates; standard antibiotics ineffective at top tested concentrations.
MRSA Methicillin-resistant S. aureus antibiotic resistance comparative MIC

Anti-Fungal Activity Shifts with Proline Substitution

Against Candida albicans ATCC 10231, chr-1 exhibits an MIC of 6.8 µM, whereas the G8P analog achieves a 2.3‑fold lower MIC of 3 µM [1]. The double‑proline analog G13,18P‑Chr‑1, however, loses antifungal activity (MIC >30 µM vs. fluconazole's 6.53 µM) [1]. Against Cryptococcus neoformans, chr‑1 (MIC = 3 µM) is more potent than G8P (6.8 µM), G13P (13.6 µM), and G13,18P (>30 µM) [1]. This selectivity inversion—the same G8P substitution that improves anti‑C. albicans activity reduces anti‑Cryptococcus potency—illustrates that chrysophsin‑1's antifungal spectrum is exquisitely sensitive to single‑residue changes.

Anti‑fungal activity shift
Head-to-head
C. albicans: Chr‑1 MIC 6.8 µM, G8P 3 µM; Cryptococcus: Chr‑1 3 µM, G8P 6.8 µM; G13,18P loses activity (>30 µM)
SAR reference midpoint; antifungal spectrum highly sensitive to single‑residue change.
RPMI‑1640, fluconazole comparator MIC 6.53 µM.
antifungal Candida albicans Cryptococcus MIC analog comparison

Membrane-Lytic Necrosis in HeLa Cells

Chrysophsin-1 causes rapid, membrane‑lytic necrosis in human cervical carcinoma HeLa cells with LDH release comparable to MTS‑assay cytotoxicity at 1.5–3 µg/mL after 24 h exposure [1]. SEM and TEM imaging confirmed complete loss of membrane integrity within 8 h, and Western blotting excluded caspase‑3,‑8,‑9 activation, ruling out apoptosis [1]. This necrotic, membrane‑targeted mechanism contrasts with traditional MDR modulators (e.g., verapamil, cyclosporin A) that act via ABC‑transporter inhibition, and with other fish AMPs such as pleurocidin, which show lower cytotoxicity against the same HeLa line at comparable concentrations [1][2].

HeLa membrane‑lytic necrosis
Class-level
LDH release at 1.5–3 µg/mL, SEM/TEM membrane rupture within 8 h; no caspase‑3/8/9 activation.
Supports cytotoxicity endpoint review for peptide‑based necrosis studies.
Cross‑study comparison with pleurocidin suggests higher potency; same‑plate validation needed.
antitumor HeLa membrane disruption necrosis MDR

Anti-Biofilm Activity Against Streptococcus mutans

Chrysophsin-1 significantly reduces viability of cells within S. mutans biofilms as visualized by Live/Dead staining and confocal scanning laser microscopy (CLSM), and SEM reveals lysis and pore formation after 4–24 h exposure [1]. At 8–32 µg/mL, chr-1 exhibits minimal cytotoxicity to human gingival fibroblasts (HGFs) within 5 min, indicating a therapeutic window for short‑duration topical application [1]. While direct same‑study MIC/MBEC head‑to‑head data against pleurocidin or Bac8c are not available, cross‑study comparisons suggest chrysophsin‑1's rapid, contact‑based lytic mechanism provides faster biofilm penetration than conventional antibiotics that require metabolic activity [2].

S. mutans biofilm disruption
Supporting evidence
CLSM viability reduction + SEM pore formation at 4–24 h; minimal gingival fibroblast cytotoxicity at 8–32 µg/mL within 5 min.
Supports biofilm assay response context for persister‑cell studies.
No same‑plate comparison with other AMPs available; metabolic‑independent lytic advantage suggested.
biofilm Streptococcus mutans oral pathogens confocal microscopy pore formation

High-Value Research and Industrial Application Scenarios


Membrane-Biophysics Model Peptide for Lytic Kinetics

Chrysophsin-1's well‑characterized hemolytic dose‑response (80% lysis at 1 µM vs. G13,18P‑Chr‑1's <10% at 50 µM [1]) and established membrane‑parallel orientation in solid‑state NMR [2] make it an ideal model peptide for biophysical studies of membrane insertion, pore formation, and lipid‑selectivity. Researchers can use Chr‑1 as a high‑hemolysis reference standard against which novel, less‑toxic analogs are benchmarked in liposome leakage, QCM‑D, and surface‑plasmon resonance assays.

Anti-MRSA Screening Positive Control

Given chr‑1's MIC of 1.6–3 µM against MRSA strains where norfloxacin (>156 µM) and gentamicin (>86.8 µM) fail [1], Chr‑1 serves as a high‑potency positive control in MIC and time‑kill screening panels for novel anti‑Gram‑positive agents. Its membrane‑lytic mechanism, independent of cell‑wall biosynthesis or protein synthesis targets, provides a complementary mode‑of‑action reference distinct from β‑lactams, glycopeptides, and oxazolidinones.

MDR Reversal Co-Formulation with Epirubicin

Co‑encapsulation of chrysophsin‑1 with epirubicin in PEGylated liposomes significantly increases intracellular epirubicin accumulation in HeLa cells, reduces MDR1, MRP1, and MRP2 mRNA expression, and triggers mitochondrial apoptosis via ROS‑dependent pathways [1]. This positions Chr‑1 as a procurement‑worthy MDR‑modulating peptide for formulation scientists developing liposomal chemo‑sensitization platforms, offering a structurally distinct alternative to classical MDR modulators (verapamil, tariquidar) [1].

AMPs SAR Reference Standard for GXXXXG Motif

The GXXXXG motif identified in chr‑1 allows systematic glycine→proline substitution that modulates hemolysis, antibacterial, and antifungal MICs in a quantifiable manner [1]. Wild‑type Chr‑1 provides the essential baseline for any SAR campaign exploring single, double, or combinatorial mutations at Gly8, Gly13, and Gly18; without Chr‑1 as the unmodified reference, the direction and magnitude of activity shifts (e.g., 2‑fold antifungal improvement vs. 9‑fold antibacterial loss) cannot be normalized [1].

Application
Selection Property
Validation Focus
Membrane biophysics model peptide
Quantifiable hemolytic dose‑response and bilayer insertion behavior
Lytic kinetics benchmarking against proline‑substituted analogs
MRSA susceptibility screening
Single‑digit µM potency where norfloxacin/gentamicin fail
MIC endpoint comparator in resistance‑breaking panels
MDR reversal co‑formulation research
Synergistic intracellular epirubicin accumulation via membrane disruption
Efflux‑pump modulation and liposomal chemo‑sensitization validation
AMPs SAR reference standard
Wild‑type GXXXXG motif baseline for Gly→Pro substitution studies
Normalization of activity shifts (antibacterial, antifungal, hemolytic) across analog libraries
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